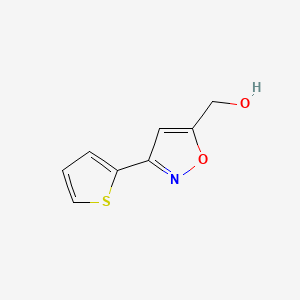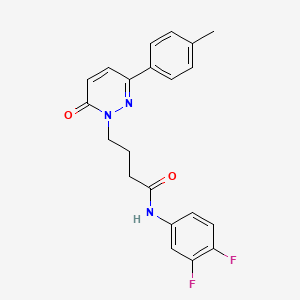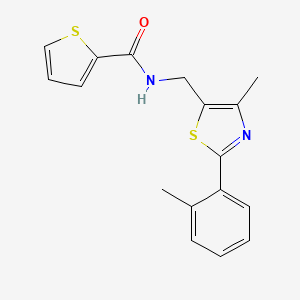
Cobalt tetramethoxyphenylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt tetramethoxyphenylporphyrin is a purple powder with the molecular formula C48H36CoN4O4 and a molecular weight of 791.77 . It is used as a starting material in the synthesis of cobalt nitrosyl porphyrins for studying the binding and activation of nitric oxide . It is also used as an oxidation catalyst in various synthetic reactions .
Synthesis Analysis
The synthesis of a new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP), and its cobalt complex [Co II (TMAPP)] were achieved in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1 H NMR, MS, UV-visible, and fluorescence spectroscopy .Molecular Structure Analysis
The molecular structure of Cobalt tetramethoxyphenylporphyrin was confirmed by various spectroscopic techniques such as FT-IR, 1 H NMR, MS, UV-visible, and fluorescence spectroscopy .Physical And Chemical Properties Analysis
Cobalt tetramethoxyphenylporphyrin has a melting point of 241-248°C and should be stored in a sealed, dry environment at room temperature . It appears as crystals or powder and is purple to violet in color .Applications De Recherche Scientifique
Heterogeneous Catalysis
CoTMPP can be pyrolyzed to create Co/N/C catalysts, which find applications in heterogeneous catalysis . These catalysts exhibit unique properties due to their Co-N-C structure and can be used in various reactions.
Oxygen Reduction Kinetics
CoTMPP/XC72 catalysts have been studied for O2 reduction kinetics in acid electrolytes. The thickness of the porous layer affects the selectivity of the O2 reduction reaction .
Mécanisme D'action
Target of Action
The primary targets of Cobalt Tetramethoxyphenylporphyrin are protons and water molecules . It is used as a catalyst in electrochemical reactions, specifically for the reduction of protons or water .
Mode of Action
Cobalt Tetramethoxyphenylporphyrin interacts with its targets (protons or water molecules) through an electrochemical process . It facilitates the reduction of these targets, leading to the production of hydrogen .
Biochemical Pathways
The main biochemical pathway affected by Cobalt Tetramethoxyphenylporphyrin is the hydrogen evolution pathway . By catalyzing the reduction of protons or water, it promotes the production of hydrogen, a clean and renewable energy source .
Result of Action
The molecular effect of Cobalt Tetramethoxyphenylporphyrin’s action is the production of hydrogen through the reduction of protons or water
Action Environment
The efficacy and stability of Cobalt Tetramethoxyphenylporphyrin can be influenced by environmental factors such as the pH of the solution it is in . For instance, it has been shown to exhibit better activity in neutral buffered aqueous solution (pH 7.0) compared to an acetic acid solution .
Safety and Hazards
Orientations Futures
Cobalt-based molecular complexes, including Cobalt tetramethoxyphenylporphyrin, have shown potential in various fields such as the electrochemical conversion of carbon dioxide (CO2) to fuel and chemicals . This process can operate at ambient pressure and room temperature, making it an attractive area for future research .
Propriétés
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCIMRXPMLWVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36CoN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28903-71-1 |
Source


|
| Record name | [5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)
![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)
![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)


![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)
